Aspericin C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aspericin C is a naturally occurring compound known for its unique chemical structure and potential applications in various scientific fields. It is derived from certain fungal species and has garnered interest due to its biological activities and potential therapeutic benefits.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Aspericin C typically involves multi-step organic reactions. One common method includes the use of specific precursors that undergo cyclization and functional group modifications to yield this compound. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve fermentation processes using fungal cultures. These cultures are optimized to produce this compound in large quantities. The compound is then extracted and purified using techniques such as chromatography and crystallization.

化学反应分析

Hydrolysis of Aspirin

Aspirin undergoes hydrolysis in aqueous environments, producing salicylic acid and acetic acid . This reaction is pH- and temperature-dependent:

Acid-Catalyzed Hydrolysis:

-

Occurs slowly in acidic conditions.

-

Mechanism involves protonation of the ester carbonyl group, followed by nucleophilic attack by water .

Base-Catalyzed Hydrolysis:

-

Proceeds rapidly in alkaline conditions (e.g., body fluids).

Reaction Kinetics:

| Condition | Rate Constant (k) | Temperature | Source |

|---|---|---|---|

| Neutral pH (25°C) | 1.82×10−3h−1 | ||

| 25°C | |||

| Alkaline pH (37°C) | 3.73×10−3h−1 | ||

| 37°C |

Hydrolysis is accelerated by moisture, heat, and alkaline environments, making proper storage critical for pharmaceutical stability .

Degradation Pathways

Aspirin decomposes via multiple pathways under specific conditions:

3.1. Thermal Degradation

3.2. Reaction with Alkali Metals

C9H8O4+OH−→C7H5O3−(salicylate)+CH3COO−(acetate)

3.3. Explosive Potential

4.1. NMR Spectroscopy

-

¹H NMR (82 MHz, CDCl₃):

4.2. Thermochemical Data

| Property | Value | Source |

|---|---|---|

| Enthalpy of hydrolysis | −27.2±0.3kJ mol | |

| Melting point | 136°C | |

| pKa | 3.5 (at 25°C) |

Pharmacological Reactivity

Aspirin irreversibly acetylates cyclooxygenase (COX) enzymes, inhibiting prostaglandin synthesis . This interaction is critical for its anti-inflammatory and anticoagulant effects.

科学研究应用

Aspericin C has a wide range of applications in scientific research, including:

Chemistry: this compound is used as a starting material for the synthesis of complex organic molecules.

Biology: It is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: this compound is used in the development of new materials and as a bioactive compound in agricultural products.

作用机制

The mechanism of action of Aspericin C involves its interaction with specific molecular targets in cells. It can inhibit certain enzymes and pathways, leading to its biological effects. For example, this compound may inhibit the growth of microbial cells by disrupting their cell wall synthesis or interfering with essential metabolic pathways.

相似化合物的比较

Aspericin A: Another derivative with similar biological activities but different structural features.

Aspericin B: Known for its potent antifungal properties.

Aspericin D: Studied for its potential anticancer effects.

Uniqueness: Aspericin C stands out due to its unique chemical structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications.

生物活性

Aspericin C, a member of the asperlicin family of fungal metabolites, is primarily produced by the fungus Aspergillus alliaceus. This compound has garnered significant attention due to its biological activities, particularly its role as a selective antagonist of the cholecystokinin receptor (CCK A) and its antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

1. Synthesis and Biosynthesis Pathway

This compound is synthesized through a nonribosomal peptide synthetase (NRPS) pathway. The gene cluster responsible for its biosynthesis has been identified and characterized. The process involves the iterative activation of anthranilate and tryptophan, leading to the formation of tetracyclic peptidyl alkaloids. The enzyme AspA plays a crucial role in this pathway, facilitating the cyclization and release of this compound from its precursor .

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function |

|---|---|

| AspA | Catalyzes the formation of this compound from anthranilate and tryptophan. |

| AspB | Involved in oxidative cyclization during the biosynthesis process. |

| AspC | Further processes intermediates to produce other asperlicin variants. |

2.1 Antagonistic Activity on CCK A Receptors

This compound has been identified as a potent antagonist of CCK A receptors, which are involved in various physiological processes including digestion and appetite regulation. Studies have shown that this compound exhibits long-lasting antagonistic effects in vivo, making it a valuable tool for investigating physiological responses mediated by these receptors .

2.2 Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies have demonstrated its efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 25.6 ± 0.5 |

| Bacillus subtilis | 24.3 ± 0.4 |

| Pseudomonas aeruginosa | 30.1 ± 0.6 |

| Escherichia coli | 25.1 ± 0.5 |

| Aspergillus fumigatus | 18.3 ± 0.6 |

| Saccharomyces cerevisiae | 23.1 ± 0.4 |

| Candida albicans | 26.1 ± 0.5 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- CCK A Receptor Antagonism : By binding to CCK A receptors, this compound inhibits receptor activation, which can modulate digestive processes and appetite control.

- Antimicrobial Action : The precise mechanisms by which this compound exerts its antimicrobial effects are still under investigation, but it is believed to disrupt cellular processes in target microorganisms .

4. Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- A study focusing on the synthesis and characterization of this compound highlighted its potential as a lead compound for developing new therapeutic agents targeting the CCK A receptor .

- Another research effort demonstrated that feeding synthetic this compound to mutant strains of Aspergillus alliaceus restored the production of other related metabolites, indicating its central role in biosynthetic pathways .

属性

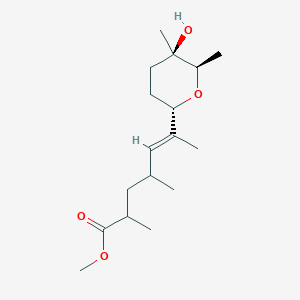

分子式 |

C17H30O4 |

|---|---|

分子量 |

298.4 g/mol |

IUPAC 名称 |

methyl (E)-6-[(2S,5R,6R)-5-hydroxy-5,6-dimethyloxan-2-yl]-2,4-dimethylhept-5-enoate |

InChI |

InChI=1S/C17H30O4/c1-11(10-13(3)16(18)20-6)9-12(2)15-7-8-17(5,19)14(4)21-15/h9,11,13-15,19H,7-8,10H2,1-6H3/b12-9+/t11?,13?,14-,15+,17-/m1/s1 |

InChI 键 |

VRKCGOOZETWBGJ-IHSAQGCHSA-N |

手性 SMILES |

C[C@@H]1[C@](CC[C@H](O1)/C(=C/C(C)CC(C)C(=O)OC)/C)(C)O |

规范 SMILES |

CC1C(CCC(O1)C(=CC(C)CC(C)C(=O)OC)C)(C)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。